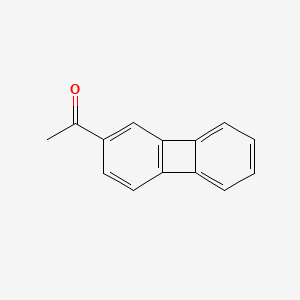
2-Acetylbiphenylene
Overview
Description
2-Acetylbiphenylene is an organic compound with the molecular formula C14H10O It is a derivative of biphenylene, characterized by the presence of an acetyl group at the second position of the biphenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetylbiphenylene can be synthesized through the Friedel-Crafts acylation of biphenylene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the aforementioned Friedel-Crafts acylation process. The reaction conditions are optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Acetylbiphenylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-acetoxy-biphenylene derivatives.
Reduction: Mild reduction followed by dehydration can convert it into 2-vinylbiphenylene.
Substitution: Treatment with phosphorus pentachloride results in the formation of 2-chloroacetyl- and cis-dichlorovinyl-biphenylene.
Common Reagents and Conditions:
Oxidation: Baeyer-Villiger oxidation using peracids.
Reduction: Use of reducing agents like lithium aluminum hydride.
Substitution: Phosphorus pentachloride under anhydrous conditions.
Major Products:
Oxidation: 2-acetoxy-biphenylene.
Reduction: 2-vinylbiphenylene.
Substitution: 2-chloroacetyl- and cis-dichlorovinyl-biphenylene.
Scientific Research Applications
2-Acetylbiphenylene has been explored for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 2-acetylbiphenylene involves its ability to undergo various chemical transformations, which can be exploited in synthetic chemistry. The acetyl group at the second position of the biphenylene ring makes it a versatile intermediate for further functionalization. The molecular targets and pathways involved in its reactions are primarily dictated by the nature of the reagents and conditions used .
Comparison with Similar Compounds
- 2,6-Diacetylbiphenylene
- 2-Vinylbiphenylene
- 2-Chloroacetylbiphenylene
Comparison: 2-Acetylbiphenylene is unique due to its specific acetyl substitution at the second position, which imparts distinct reactivity compared to other biphenylene derivatives. For instance, 2,6-diacetylbiphenylene has two acetyl groups, leading to different chemical behavior and applications .
Properties
IUPAC Name |
1-biphenylen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c1-9(15)10-6-7-13-11-4-2-3-5-12(11)14(13)8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOITOZRTPXJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402196 | |
| Record name | 2-Acetylbiphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779-26-0 | |
| Record name | 2-Acetylbiphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















